
Malotilato
Descripción general
Descripción
Malotilate es un compuesto químico conocido por sus propiedades hepatoprotectoras. Se ha utilizado en estudios para el tratamiento de enfermedades hepáticas y ha demostrado potencial para facilitar la regeneración hepática en modelos animales . El compuesto se identifica por su nombre IUPAC, diisopropil 1,3-ditiol-2-ilidenemalonato, y tiene una fórmula molecular de C12H16O4S2 .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Malotilate is primarily recognized for its hepatoprotective and anti-fibrotic properties. Its mechanism of action involves modulation of inflammatory pathways and reduction of oxidative stress, making it a candidate for treating various liver conditions.
Hepatoprotective Effects
- Cirrhosis Treatment : A study involving nine cirrhotic patients demonstrated that malotilate significantly increased thrombocyte counts and improved liver function markers such as serum ferritin and cholinesterase levels after a six-month treatment period. The compound was well-tolerated, with minimal adverse effects reported .
- Primary Biliary Cirrhosis : In a randomized controlled trial with 101 patients, malotilate showed immune-modulating effects but did not significantly alter fibrosis progression. Notable biochemical improvements included reductions in alkaline phosphatase and transaminases .
Antioxidant Potential
Malotilate has been studied for its antioxidant properties, particularly in models of alcoholic liver disease. In a study with Sprague Dawley rats, malotilate administration led to decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and catalase (CAT) levels, indicating its protective role against ethanol-induced hepatic dysfunction .
Muscle Atrophy Prevention
Recent research has explored malotilate's potential in treating skeletal muscle atrophy. In an animal model, malotilate administration preserved muscle strength and mass while down-regulating atrophy-related genes, highlighting its role as a repurposed therapeutic agent for muscle degeneration .
Summary of Clinical Studies on Malotilate
Case Study 1: Malotilate in Cirrhosis Management
In a clinical trial involving cirrhotic patients, malotilate was administered over six months. The study revealed significant improvements in hematological parameters and liver function tests, suggesting that malotilate could be an effective adjunct therapy in managing cirrhosis.
Case Study 2: Malotilate's Role in Muscle Preservation
A series of experiments demonstrated that malotilate effectively mitigated the effects of glucocorticoid-induced muscle atrophy in murine models. The treatment not only preserved muscle mass but also enhanced grip strength, indicating its potential use in sarcopenia management.
Mecanismo De Acción
Malotilate ejerce sus efectos principalmente inhibiendo la enzima 5-lipoxigenasa, que participa en el metabolismo del ácido araquidónico para producir leucotrienos. Al inhibir esta enzima, malotilate reduce la producción de mediadores inflamatorios y protege contra el daño hepático y muscular . Además, se ha demostrado que malotilate mejora la regeneración hepática al activar los ribosomas y promover la síntesis de proteínas .
Análisis Bioquímico
Biochemical Properties
Malotilate has been shown to have a protective and therapeutic effect on fatty liver induced by carbon tetrachloride (CCl4) . It interacts with various enzymes and proteins in the liver, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .
Cellular Effects
Malotilate influences cell function by preventing liver damage caused by CCl4 . It decreases the accumulation of lipids and collagen in the liver, thereby reducing the risk of steatosis and fibrosis .
Molecular Mechanism
The molecular mechanism of Malotilate involves its interaction with various biomolecules in the liver. It does not directly inhibit collagen metabolism but prevents excessive collagen deposition by inhibiting the inflammation caused by CCl4-induced liver damage .
Temporal Effects in Laboratory Settings
In laboratory settings, Malotilate has shown to have long-term effects on cellular function. It can markedly reduce the hepatic disorders induced by chronic CCl4 intoxication in rats .
Dosage Effects in Animal Models
The effects of Malotilate vary with different dosages in animal models. At a dosage of 50 mg/kg, it was able to suppress the increase of plasma aminotransferase activity and decrease the accumulation of lipid and collagen in the liver .
Metabolic Pathways
Malotilate is involved in various metabolic pathways in the liver. It interacts with enzymes and cofactors, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Malotilate puede sintetizarse mediante varios métodos. Un método común implica la reacción de ácido 2-tioxo-1,3-ditiol-4,5-dicarboxílico con yoduro de metilo en nitrometileno en reflujo para formar yoduro de 2-(metilsulfanil)-1,3-ditiolium. Este intermedio se condensa entonces con malonato de diisopropilo utilizando hidruro de sodio en tetrahidrofurano . Otro método implica la ciclación del acetiluro de sodio con azufre y disulfuro de carbono para formar 1,3-ditiol-2-tiona, que se trata entonces con sulfato de dimetilo y perclorato de sodio antes de condensarse con malonato de diisopropilo .
Métodos de producción industrial: La producción industrial de malotilate implica rutas sintéticas similares, pero a mayor escala. El proceso normalmente incluye el uso de grandes reactores para las reacciones iniciales y las etapas posteriores de purificación para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Malotilate experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se sabe que inhibe selectivamente la enzima 5-lipoxigenasa, que desempeña un papel en el metabolismo del ácido araquidónico .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran malotilate incluyen yoduro de metilo, hidruro de sodio, sulfato de dimetilo y perclorato de sodio. Las reacciones se llevan a cabo típicamente en disolventes como nitrometileno y tetrahidrofurano bajo condiciones de reflujo .
Principales productos formados: Los principales productos formados a partir de las reacciones de malotilate dependen de las condiciones de reacción específicas. Por ejemplo, la condensación de yoduro de 2-(metilsulfanil)-1,3-ditiolium con malonato de diisopropilo da lugar a la formación de malotilate .
Comparación Con Compuestos Similares
Malotilate es único en su inhibición selectiva de la 5-lipoxigenasa y sus propiedades hepatoprotectoras. Compuestos similares incluyen otros inhibidores de la 5-lipoxigenasa como zileuton y licofelone, que también se dirigen a la misma enzima, pero pueden tener diferentes perfiles farmacocinéticos y aplicaciones terapéuticas . La capacidad de malotilate para promover la regeneración hepática y proteger contra la atrofia muscular lo distingue aún más de otros compuestos similares .
Actividad Biológica
Malotilate, chemically known as diisopropyl 1,3-dithiol-2-ylidene malonate, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of malotilate, focusing on its effects in various medical conditions, particularly in liver diseases and muscle atrophy.
Hepatoprotective Effects
Malotilate exhibits significant hepatoprotective properties, which have been demonstrated in several studies. One randomized controlled trial involving 101 patients with primary biliary cirrhosis showed that malotilate treatment resulted in notable biochemical changes:
- Alkaline Phosphatase : Decreased by 21%
- AST : Decreased by 20%
- ALT : Decreased by 40%
- IgA : Decreased by 12%
- IgM : Decreased by 26%
Histological evaluations indicated a reduction in plasma cell and lymphocytic infiltrate and piece-meal necrosis, although no significant effect on liver fibrosis was observed .
A pharmacokinetic study revealed that malotilate's first-pass elimination is significantly reduced in cirrhotic patients, leading to higher plasma concentrations compared to healthy individuals. This suggests enhanced bioavailability in patients with liver dysfunction .
Anti-Inflammatory and Immune-Modulating Effects
Malotilate has demonstrated anti-inflammatory properties. In a double-blind controlled trial, it was found to have an immune-modulating effect without significant anti-fibrotic action. The compound's ability to modulate immune responses may contribute to its therapeutic effects in liver diseases .
Muscle Atrophy Prevention
Recent research has highlighted malotilate's role in preventing skeletal muscle atrophy. In murine models, malotilate treatment was shown to:
- Preserve muscle strength (grip strength increased by 35.72%)
- Increase muscle mass and fiber cross-sectional area (quadriceps +23.72%, soleus +33.3%)
- Down-regulate atrogene expression (Atrogin-1: -61.58%, Murf-1: -66.06%)
These findings indicate that malotilate can counteract the effects of glucocorticoids on muscle atrophy without affecting myogenic differentiation pathways .
Gastroprotective Effects
Malotilate has also been studied for its gastroprotective effects against indomethacin and ethanol-induced mucosal lesions. It significantly reduced mucosal damage, suggesting potential applications in gastrointestinal protection .
Summary of Research Findings
Case Studies
- Primary Biliary Cirrhosis : In a study involving 101 patients, malotilate showed promise as an adjunct therapy, leading to significant biochemical improvements without major side effects .
- Skeletal Muscle Atrophy : A murine model demonstrated that malotilate effectively inhibited muscle atrophy induced by glucocorticoids, highlighting its potential role in treating muscle wasting conditions .
Propiedades
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIQVCUJEKAZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046463 | |
Record name | Malotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59937-28-9 | |
Record name | Malotilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59937-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malotilate [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malotilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALOTILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Malotilate exert its hepatoprotective effects?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Malotilate acts through multiple pathways. This includes:
- Antioxidant activity: Malotilate exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
- Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, Malotilate appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
- Increased protein synthesis: Malotilate has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
- Mitochondrial function activation: In partially hepatectomized rats, Malotilate administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].
Q2: Does Malotilate influence the metabolism of other drugs?
A2: Yes, Malotilate can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].
Q3: How is Malotilate metabolized in the body?
A3: Malotilate is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.
Q4: Does liver cirrhosis affect the pharmacokinetics of Malotilate?
A4: Yes, liver cirrhosis significantly alters Malotilate's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged Malotilate and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.
Q5: What preclinical models have been used to study the efficacy of Malotilate?
A5: A variety of animal models have been employed to investigate Malotilate's therapeutic potential, including:
- Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where Malotilate demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
- Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show Malotilate can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
- Galactosamine-induced liver injury: In this model of acute liver damage, Malotilate pretreatment mitigated liver injury markers and accelerated liver regeneration [].
- Dimethylnitrosamine-induced liver fibrosis: Malotilate administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
- Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where Malotilate showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].
Q6: What are the known toxicological effects of Malotilate?
A6: While generally well-tolerated in preclinical and clinical studies, Malotilate can cause adverse effects, particularly at high doses.
- Hematological effects: High doses of Malotilate in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.
Q7: Are there any long-term safety concerns associated with Malotilate use?
A7: Long-term safety data for Malotilate is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.
Q8: What are the structural characteristics of Malotilate?
A8: Malotilate, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.
Q9: Does Malotilate exhibit polymorphism?
A9: Yes, Malotilate exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.